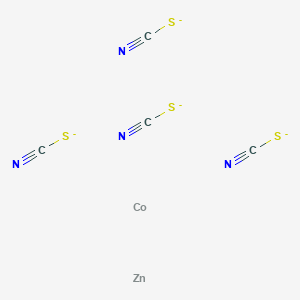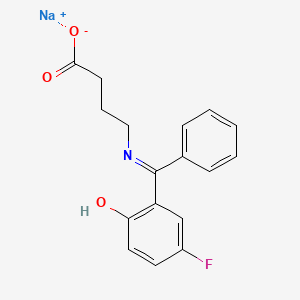![molecular formula C19H15FO2 B14510190 Phenol, 4,4'-[(4-fluorophenyl)methylene]bis- CAS No. 63074-93-1](/img/structure/B14510190.png)
Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- is an organic compound with the molecular formula C19H15FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a fluorophenyl group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge between the phenol molecules and the fluorophenyl group .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-fluoro-: A simpler derivative with a single fluorine substitution on the benzene ring.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: Another derivative with a methoxy group and an amino linkage.
Uniqueness
Phenol, 4,4’-[(4-fluorophenyl)methylene]bis- is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63074-93-1 |
|---|---|
Molecular Formula |
C19H15FO2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H15FO2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19,21-22H |
InChI Key |
AHUGQNPASAGFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)


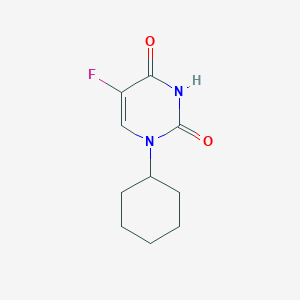
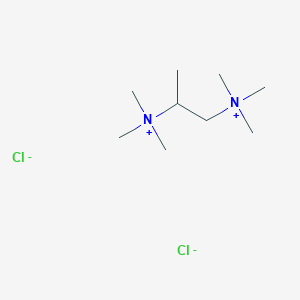
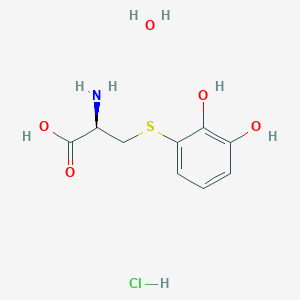
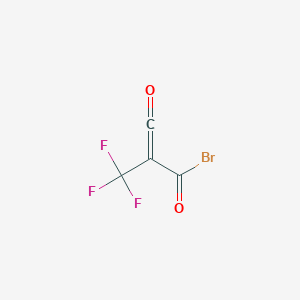

![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)

![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)

